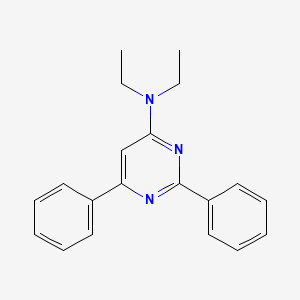

N,N-diethyl-2,6-diphenyl-4-pyrimidinamine

説明

The synthesis, characterization, and application of pyridine and pyrimidine derivatives have garnered significant interest due to their broad range of properties and applications in materials science. These compounds exhibit a range of thermal, optical, and electronic properties, making them suitable for applications in polymer science, electronics, and as ligands in coordination chemistry.

Synthesis Analysis

Synthesis of pyridine and pyrimidine derivatives often involves multistep reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of novel aromatic diamines and their conversion into polyimides through condensation with dianhydrides is a common approach to explore the properties of these nitrogen-containing heterocycles (Chen et al., 2020).

Molecular Structure Analysis

The molecular structure of pyridine and pyrimidine derivatives is crucial in determining their chemical reactivity and physical properties. X-ray crystallography and computational studies are often used to elucidate their molecular and crystalline structures, providing insights into their intermolecular interactions, tautomeric forms, and electronic structure (Craciun et al., 1999).

Chemical Reactions and Properties

Pyridine and pyrimidine derivatives participate in various chemical reactions, including coupling reactions, oxidation, and reduction processes. Their chemical properties are influenced by the presence of nitrogen atoms, which can act as coordination sites for metal ions or as nucleophilic centers in organic reactions. For instance, the reaction of N-(diphenylphosphinyl)-1-phenylethanimine with aromatic aldehydes yields 4-aryl-2,6-diphenylpyridines, showcasing the versatile reactivity of these compounds (Kobayashi et al., 1991).

Physical Properties Analysis

The physical properties of pyridine and pyrimidine derivatives, such as solubility, thermal stability, and optical transparency, are of great interest for material science applications. These properties are often tailored through the introduction of functional groups or incorporation into polymeric materials. For example, polyimides containing pyridine units exhibit good solubility, excellent thermal stability, and high optical transparency, making them suitable for high-performance materials applications (Wang et al., 2006).

科学的研究の応用

Novel Fluorescent Chemosensors

A study highlights the synthesis of a diamine containing heterocyclic pyridine and triphenylamine substituents, which was used in preparing poly(pyridine-imide) that acts as an "off–on" fluorescent switcher for acids. This material demonstrates good thermal stability and exhibits fluorescence at ∼600 nm following protonation with acid, indicating its potential as a novel fluorescent chemosensor (Wang et al., 2008).

High Glass Transition and Thermal Stability Polyimides

Another research elaborates on the synthesis of a new diamine monomer, leading to the development of polyimides with high glass transition temperatures, mechanical, and thermal properties. These materials are soluble in various organic solvents and can be cast into self-standing films, showcasing excellent thermal stability and strong orange fluorescence upon protonation (Wang et al., 2008).

Equilibrative Nucleoside Transporter 1 Inhibitors

Research on dipyridamole analogues, which are structurally related to N,N-diethyl-2,6-diphenyl-4-pyrimidinamine, identified compounds with significantly higher potency as equilibrative nucleoside transporter 1 (ENT1) inhibitors. This opens avenues for the development of new therapeutic agents targeting nucleoside transporters (Lin & Buolamwini, 2007).

Electrochromic and Thermally Stable Polyimides

A study on N,N'-Bis(4-diphenylaminophenyl)pyromellitimide demonstrated its ability to be electrochemically polymerized into ambipolar, redox-active polyimide films. These films exhibit reversible redox processes and stable color changes upon electro-oxidation, making them suitable for electrochromic applications (Hsiao et al., 2018).

Highly Refractive Polyimides with Pyridine and Sulfur Units

Another application involves the synthesis of polyimides containing pyridine and sulfur units, designed to clarify structure–property relationships of high refractive polymers. These polyimides demonstrated excellent optical properties with high refractive indices, showcasing their potential in optical material applications (Guan et al., 2017).

Blue Light Electroluminescent Devices

A new pyridylamine was synthesized for use as an emitting layer in electroluminescent devices, emitting an intense blue color upon UV light irradiation. This compound's development marks a significant advancement in the field of optoelectronic materials (Chen et al., 2001).

特性

IUPAC Name |

N,N-diethyl-2,6-diphenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3/c1-3-23(4-2)19-15-18(16-11-7-5-8-12-16)21-20(22-19)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJDRAYUFOYVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2,6-diphenylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4582366.png)

![N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4582376.png)

![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4582390.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)

![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)

![methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4582429.png)

![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)

![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)

![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582453.png)